molecular formula C13H17BBrFO2 B6304608 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester CAS No. 2121512-27-2

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester

Cat. No. B6304608
CAS RN: 2121512-27-2
M. Wt: 314.99 g/mol
InChI Key: KTNWLSMJWHGBNL-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Molecular Structure Analysis

The Bpin group is generally perceived to be a sterically bulky substituent, but it has a surprisingly small A-value (0.42 kcal/mol; cf. Me is 1.7, OH is 0.87). The percent buried volume seems to give a more accurate indication of the size of the Bpin moiety, which is somewhere between a primary and secondary alkyl group .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura (SM) coupling reaction, which is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .

Scientific Research Applications

Future Directions

The future directions in the research and application of pinacol boronic esters could involve the development of new synthetic methods and applications, given their value as building blocks in organic synthesis . Further studies could also focus on the detailed experimental and computational analysis of Bpin and structurally related boronic esters .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is a key component in the SM coupling .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the SM coupling pathway , leading to the formation of carbon-carbon bonds . It also participates in protodeboronation , a radical approach that involves the removal of boron from the compound . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

For instance, boronic acids and their esters, including this compound, are only marginally stable in water .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This leads to the synthesis of new organic compounds. In addition, the compound can undergo protodeboronation, leading to the formation of new products through anti-Markovnikov alkene hydromethylation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s stability and reactivity can vary depending on the pH of the environment .

properties

IUPAC Name

2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO2/c1-8-6-9(15)11(10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNWLSMJWHGBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401138624
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-4-methylphenylboronic acid pinacol ester

CAS RN

2121512-27-2
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(2-bromo-6-fluoro-4-methylphenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401138624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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